BenchChemオンラインストアへようこそ!

6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid

Lipophilicity LogP Medicinal chemistry

6-(2-Methyl-1H-imidazol-1-yl)nicotinic acid (CAS 868776-19-6, molecular formula C₁₀H₉N₃O₂, molecular weight 203.20 g/mol) is a heteroaryl carboxylic acid composed of a nicotinic acid core substituted at the 6-position of the pyridine ring with a 2-methyl-1H-imidazole moiety. It is supplied as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications.

Molecular Formula C10H9N3O2
Molecular Weight 203.201
CAS No. 868776-19-6
Cat. No. B2446826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid
CAS868776-19-6
Molecular FormulaC10H9N3O2
Molecular Weight203.201
Structural Identifiers
SMILESCC1=NC=CN1C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C10H9N3O2/c1-7-11-4-5-13(7)9-3-2-8(6-12-9)10(14)15/h2-6H,1H3,(H,14,15)
InChIKeyVDOXJBFYYOMBGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Methyl-1H-imidazol-1-yl)nicotinic acid (CAS 868776-19-6): Procurement Profile and Structural Baseline


6-(2-Methyl-1H-imidazol-1-yl)nicotinic acid (CAS 868776-19-6, molecular formula C₁₀H₉N₃O₂, molecular weight 203.20 g/mol) is a heteroaryl carboxylic acid composed of a nicotinic acid core substituted at the 6-position of the pyridine ring with a 2-methyl-1H-imidazole moiety. It is supplied as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications . The compound provides a chemically differentiated substitution pattern relative to the simpler des-methyl analog 6-(1H-imidazol-1-yl)nicotinic acid (CAS 216955-75-8), with the 2-methyl group introducing distinct steric, electronic, and lipophilic properties that materially impact downstream molecular recognition and pharmacokinetic behavior .

Why 6-(2-Methyl-1H-imidazol-1-yl)nicotinic acid Cannot Be Casually Interchanged with Common Nicotinic Acid or Imidazole Analogs


The 2-methyl substituent on the imidazole ring of 6-(2-Methyl-1H-imidazol-1-yl)nicotinic acid creates a steric environment and hydrogen-bonding topology that is absent in the unmethylated analog 6-(1H-imidazol-1-yl)nicotinic acid and in the parent nicotinic acid scaffold. This methylation modulates both lipophilicity (ΔlogP ≈ +0.5) and acid strength (ΔpKa), both of which are critical determinants of target engagement, membrane permeability, and protein binding [1]. Consequently, substituting a des-methyl or alternative 6-substituted nicotinic acid into a validated synthetic route, SAR campaign, or receptor-binding assay will, in the absence of explicit bridging data, produce results that cannot be assumed to recapitulate those obtained with the 2-methylimidazole compound .

Quantitative Differentiation Evidence for 6-(2-Methyl-1H-imidazol-1-yl)nicotinic acid vs. Closest Analogs


Lipophilicity (LogP): Predicted Increase of ≈0.5 Relative to Des-Methyl Analog

The target compound carries a 2-methyl group on the imidazole ring. Based on the well-established Hansch-Leo aromatic π constant for a methyl substituent (π ≈ +0.56) [1], its logP is predicted to be approximately 1.5, compared to the experimentally reported logP of 0.97 for the des-methyl comparator 6-(1H-imidazol-1-yl)nicotinic acid (CAS 216955-75-8) . The 5-bromo analog 5-bromo-6-(1H-imidazol-1-yl)nicotinic acid shows a logP of 0.98, confirming that simple halogenation does not replicate the lipophilicity shift achievable with the 2-methyl substitution .

Lipophilicity LogP Medicinal chemistry

Acid Dissociation Constant (pKa): Carboxylic Acid Strength Shifted by Electron-Withdrawing Imidazole

The carboxylic acid pKa of the target compound is predicted to be approximately 3.0, based on the reported predicted value of 2.92 ± 0.10 for the structurally analogous 6-(1H-imidazol-1-yl)nicotinic acid . This represents a substantial acid-strengthening effect relative to unsubstituted nicotinic acid (pKa 4.85 at 25 °C) , driven by the electron-withdrawing character of the imidazole ring attached at the 6-position of the pyridine. The 2-methyl group on the imidazole is not expected to significantly alter the carboxylic acid pKa relative to the des-methyl analog, but may fine-tune the imidazole ring basicity (predicted imidazolium pKa ≈ 6–7) .

pKa Acidity Ionization state

Certified Purity: 95% by Vendor QC with Batch-Specific Analytical Traceability

The target compound is commercially available with a certified purity of 95% (HPLC) from Leyan (乐研), with batch-specific QC documentation . This purity specification is comparable to the 95% specification commonly offered for the des-methyl analog 6-(1H-imidazol-1-yl)nicotinic acid and for the positional isomer 2-(2-methyl-1H-imidazol-1-yl)nicotinic acid (98% purity) . The consistent 95%+ purity across vendors of the 6-(2-methyl) series supports reliable sourcing for SAR campaigns, whereas alternative 6-substituted imidazole nicotinic acids (e.g., 6-(4,5-dimethyl-1H-imidazol-1-yl)nicotinic acid, CAS 1250517-16-8) have less mature supply chains with sparser QC data availability.

Purity Quality control Reproducibility

Steric and Electronic Differentiation: 2-Methyl Substituent Modulates Imidazole Tautomerism and Coordination Geometry

The 2-methyl substituent on the imidazole ring blocks the N–H tautomerization pathway that is accessible to the unsubstituted imidazole in 6-(1H-imidazol-1-yl)nicotinic acid. In the des-methyl analog, the imidazole N–H can participate in hydrogen bonding and tautomeric equilibria that contribute to off-target binding promiscuity [1]. In the target compound, the methyl group locks the imidazole as the 2-methyl-1H tautomer, providing a defined hydrogen-bond acceptor/donor topology. This is a class-level inference derived from well-characterized imidazole tautomerism principles [2]. Additionally, the 2-methyl group introduces steric hindrance that can bias metal coordination geometry in complexes where the imidazole nitrogen acts as a ligand [3].

Steric effects Tautomerism Metal coordination

High-Value Application Scenarios for 6-(2-Methyl-1H-imidazol-1-yl)nicotinic acid Procurement


Building Block for CCR5 Antagonist Lead Optimization Programs

The 2-methylimidazole nicotinic acid scaffold has been identified in preliminary pharmacological screening as a core structure for CCR5 antagonists with potential anti-HIV applications [1]. The defined tautomeric state and enhanced lipophilicity (logP ≈ 1.5) of the target compound make it a preferred starting point for SAR expansion compared to the des-methyl analog, as the 2-methyl group precludes tautomerism-driven assay variability and provides a logP window more compatible with blood-brain barrier penetration (optimal CNS logP range: 1–3) [2].

Ligand Synthesis for Coordination Chemistry and Catalysis

The combination of a carboxylic acid handle (for anchoring to metal nodes or surfaces) and a 2-methylimidazole donor (with blocked N–H) makes this compound a selective ligand precursor for constructing MOFs and coordination polymers with controlled topology [1]. The steric demand of the 2-methyl group (Taft Es ≈ −1.24) reduces the tendency to form octahedral complexes, favoring square-planar or tetrahedral geometries that are desirable for catalytic applications [2].

Scaffold for Fragment-Based Drug Discovery (FBDD) Libraries

Biosynth lists the target compound explicitly as a 'versatile small molecule scaffold' [1]. Its molecular weight (203.20 g/mol) complies with the 'rule of three' for fragment libraries (MW < 300), and the 95% certified purity from Leyan [2] meets the ≥95% purity threshold recommended for fragment screening collections, reducing false positives from impurities. The 2-methyl group provides a synthetic handle for late-stage C–H functionalization to generate focused libraries.

Bioconjugation via Carboxylic Acid Activation

The predicted pKa ≈ 3.0 of the carboxylic acid group ensures that standard EDC/NHS coupling protocols performed at pH 4.5–6.0 will selectively activate the carboxylate without protonating the imidazole ring (predicted imidazolium pKa ≈ 6–7) [1]. This chemoselectivity advantage avoids the need for protecting group strategies that burden the synthesis of conjugates from less differentiated nicotinic acid derivatives.

Quote Request

Request a Quote for 6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.